Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

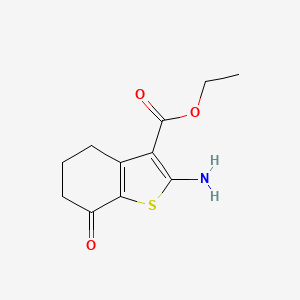

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₁₁H₁₃NO₃S) is a bicyclic heteroaromatic compound featuring a fused benzothiophene core. Its IUPAC name systematically describes its structure:

- Benzothiophene backbone : A sulfur-containing bicyclic system with a six-membered cyclohexene ring fused to a five-membered thiophene ring.

- Substituents :

- 2-Amino group (-NH₂) at position 2 of the thiophene ring.

- 7-Oxo group (=O) at position 7 of the cyclohexene ring.

- Ethyl ester (-COOCH₂CH₃) at position 3 of the thiophene ring.

The molecular formula (C₁₁H₁₃NO₃S) and average mass (239.29 g/mol) are consistent with experimental data from X-ray crystallography and mass spectrometry.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₃NO₃S |

| Average mass | 239.29 g/mol |

| Monoisotopic mass | 239.0616 g/mol |

| Melting point | 208–209 °C |

| Density (predicted) | 1.337 ± 0.06 g/cm³ |

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

The asymmetric unit contains one molecule, with the cyclohexene ring adopting a half-chair conformation . Disorder is observed in the cyclohexene ring, split between two positions with site occupation factors of 0.641(6) and 0.359(6).

Key crystallographic features :

- Intramolecular N–H⋯O hydrogen bond forming an S(6) ring motif.

- Hypervalent S⋯O interaction (2.7369(18) Å) stabilizing the planar thiophene-ester system.

Conformational Studies Through X-ray Diffraction Data

X-ray analysis confirms the near-planar geometry of the benzothiophene core:

- Dihedral angle between thiophene and phenyl rings: 8.13(11)° .

- Ethyl ester group deviates minimally (r.m.s. = 0.0217 Å) from the thiophene plane.

Conformational stability arises from:

- Hydrogen bonding : N–H⋯O (2.06 Å) and O–H⋯O (2.21 Å) interactions.

- π-π stacking : Benzothiophene rings exhibit face-to-face interactions (3.742 Å).

| Interaction Type | Distance (Å) |

|---|---|

| N–H⋯O (intramolecular) | 2.06 |

| S⋯O (hypervalent) | 2.7369 |

| π-π stacking | 3.742 |

Comparative Structural Analysis With Related Benzothiophene Derivatives

The title compound shares structural motifs with other benzothiophene derivatives but exhibits distinct features:

Notable trends :

- Electron-withdrawing groups (e.g., esters, cyano) enhance aromaticity in the thiophene ring.

- Substituent bulkiness at position 3 correlates with increased torsional strain in the cyclohexene ring.

Properties

IUPAC Name |

ethyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-6-4-3-5-7(13)9(6)16-10(8)12/h2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNVFGZAADIYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385227 | |

| Record name | ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

96334-44-0 | |

| Record name | ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl acetoacetate, elemental sulfur, and aniline under reflux conditions. The reaction proceeds through a series of steps, including cyclization and condensation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the Gewald reaction, which allows for the formation of substituted thiophene derivatives. This method has been widely adopted due to its efficiency and versatility in producing various derivatives with modified functional groups that enhance biological activity .

Table 1: Synthetic Routes for this compound

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | Base-mediated | Variable |

| Cyanoacetylation | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | DMAP catalyst | ~62.5% |

Research indicates that this compound exhibits notable biological activities, including antioxidant and antibacterial properties. A study conducted by Madhavi and Ramanamma evaluated various derivatives of this compound for their antioxidant and antibacterial activities using standard assays such as the DPPH radical scavenging test and agar diffusion method. The results demonstrated significant activity against several bacterial strains .

Table 2: Biological Evaluation of Derivatives

| Compound | Activity Type | Test Method | Inhibition Zone (mm) |

|---|---|---|---|

| Compound H | Antioxidant | DPPH Scavenging | 25 |

| Compound G | Antibacterial | Agar Diffusion | 15 |

Therapeutic Applications

The compound has been investigated for its potential as an antitumor agent due to its ability to interact with microtubules. Certain derivatives have shown promise in inhibiting cell growth in various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the benzothiophene nucleus can enhance antiproliferative activity significantly .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Antioxidant Activity Study : In a comparative study of synthesized derivatives against standard antioxidants, one derivative exhibited a higher scavenging capacity than ascorbic acid.

- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had a pronounced effect on bacterial growth inhibition.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Substituent : Methyl group at position 3.

- Synthesis: Prepared via Gewald reaction with 2-cyclohexenone and methyl-substituted nitrile precursors, yielding 93% purity .

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b)

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Substituent: Benzamido group replaces the amino group.

- Structural Features :

- Impact : Bulkier benzamido group reduces conformational flexibility and may alter receptor binding.

Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Substituent : Pyridine-4-carboxamide group.

- Crystallography :

- Impact : Pyridine introduces hydrogen-bonding acceptors, enhancing interactions with polar targets.

Physicochemical and Spectral Properties

Antioxidant Activity

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives (Table 2, ): IC₅₀ values range from 12–45 μM in DPPH assays, with electron-withdrawing substituents (e.g., –NO₂) enhancing activity .

GLP-1 Receptor Modulation

- Ethyl 2-amino-5-methyl derivative (S-1): Identified as a non-PAIN compound (≥95% purity), suggesting low promiscuity in biological assays .

Acetylcholinesterase Inhibition

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a): IR peaks at 3402 cm⁻¹ (N–H) and 1631 cm⁻¹ (amide C=O) correlate with cholinesterase binding .

Crystallographic and Hydrogen-Bonding Patterns

Biological Activity

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized by its unique structure that includes a benzothiophene core, which is known for various pharmacological activities.

General Reaction Scheme

- Starting Materials : The synthesis often begins with an appropriate benzothiophene derivative.

- Reagents : Common reagents include amines and carboxylic acid derivatives.

- Conditions : Reactions are usually carried out under controlled temperatures and may require catalysts to enhance yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives, including this compound. The compound has shown activity against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 16 µg/mL | |

| MRSA | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties. In vitro studies demonstrated the ability to inhibit pro-inflammatory cytokines in human cell lines.

Case Study: Inhibition of Cytokines

In a controlled study involving human monocytes:

- Treatment : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 10 µg/mL.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to modulate inflammatory pathways by affecting cytokine production.

Recent Advances

Recent literature emphasizes the importance of benzothiophene derivatives in drug discovery. Studies have focused on their structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Table 2: Structure-Activity Relationships (SAR)

| Structural Modification | Observed Effect | Reference |

|---|---|---|

| Introduction of halogen groups | Increased potency against MRSA | |

| Modifications to the carboxylate group | Enhanced solubility |

Future Directions

Ongoing research aims to explore further modifications of the benzothiophene scaffold to improve biological activity and selectivity. Potential applications include:

- Development of new antibiotics.

- Anti-inflammatory therapeutics targeting chronic diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is typically synthesized via multicomponent reactions or derivatization of its amino-ester precursor. For example:

- Multicomponent synthesis : A one-pot reaction involving cyclohexanone, ethyl cyanoacetate, and sulfur yields the benzothiophene core, followed by oxidation to introduce the 7-oxo group .

- Acylation/cyclization : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with acyl chlorides (e.g., benzoyl chloride) under reflux in chloroform, followed by recrystallization from ethanol to obtain derivatives .

- IR spectroscopy (ν ~3400 cm⁻¹ for NH₂ and ~1640 cm⁻¹ for C=O) and HPLC (≥98% purity) are standard for characterization .

Advanced: How can crystallographic disorder in the cyclohexene ring of this compound be resolved during structural refinement?

Disorder in methylene groups of the cyclohexene ring is common due to conformational flexibility. Key strategies include:

- Split-site refinement : Using SHELXL's EADP instruction to model anisotropic displacement parameters for disordered atoms with defined site occupation factors (e.g., 0.641:0.359) .

- Geometric restraints : Applying riding hydrogen models (C–H = 0.93–0.97 Å) and planar constraints for ester groups to stabilize refinement .

- Validation tools : Software like PLATON or WinGX suite checks for geometric outliers and hydrogen bonding consistency .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding motifs (e.g., S(6) ring via N–H⋯O bonds). Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

- IR spectroscopy : Confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, ester C=O at ~1640 cm⁻¹) .

- NMR : ¹H/¹³C NMR data (not explicitly cited but inferred from synthesis protocols) resolves substitution patterns and ring conformations.

Advanced: How does derivatization of the amino group influence the compound's biological activity?

Derivatization enhances bioactivity by modulating solubility and target interactions:

- Acylation : Chloroacetyl derivatives (e.g., compound 4 in ) induce apoptosis in MCF-7 cells (IC₅₀ = 23.2 µM) via JAK2 inhibition, validated by flow cytometry and in vivo tumor reduction (26.6% mass decrease).

- Cyclization : Reaction with ethyl isothiocyanate forms thiazinone derivatives with improved pharmacokinetic profiles (e.g., logP optimization) .

- Hydrazide intermediates : Enable synthesis of hydrazone derivatives with enhanced luminescent properties for bioimaging .

Basic: What are the key hydrogen-bonding motifs observed in its crystal structure?

- Intramolecular S(6) motifs : Formed via N–H⋯O bonds between the amino group and carbonyl oxygen (d(N⋯O) ~2.8–3.0 Å) .

- Intermolecular interactions : C–H⋯O bonds between thiophene/ester groups create R₂²(16) ring motifs, stabilizing crystal packing .

- Graph-set analysis (Bernstein et al., 1995) classifies these patterns, aiding in supramolecular design .

Advanced: How can computational methods predict the compound's physicochemical properties and binding modes?

- In silico docking : Molecular dynamics (e.g., AutoDock Vina) predicts JAK2 binding affinities (ΔG ~−9.2 kcal/mol) .

- DFT calculations : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (≥0.55), and blood-brain barrier permeability .

Basic: What purity assessment protocols are recommended for this compound?

- HPLC : ≥98% purity with C18 columns and acetonitrile/water gradients .

- Melting point analysis : Consistency with literature values (e.g., 112–114°C for methyl-substituted analogs) .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do structural modifications address contradictions in solubility and crystallinity data?

- Ester group tuning : Replacing ethyl with methyl groups reduces hydrophobicity (logP from 2.5 to 1.8) but may compromise crystallinity due to reduced van der Waals interactions .

- Co-crystallization : Using carboxylic acid co-formers improves solubility via salt formation while maintaining diffraction quality (R factor <0.05) .

Basic: What are the safety and handling considerations for this compound?

- Toxicity : Limited acute toxicity data; assume mutagenic potential (Ames test recommended).

- Storage : −20°C under argon to prevent oxidation of the thiophene ring .

Advanced: How is the compound utilized in high-throughput crystallography pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.